molecular formula C11H11NO4 B1386625 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 1092352-74-3

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B1386625
CAS No.: 1092352-74-3
M. Wt: 221.21 g/mol
InChI Key: LUJIBMNZMWTEDM-UHFFFAOYSA-N
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Description

“2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” is a chemical compound . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazines, which are a significant class of heterocycles known for their remarkable biological activities . This compound can be used as poly (ADP-ribose) polymerase (PARP) inhibitors to treat diseases .

Mechanism of Action

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that is known for its ability to form stable, thermally activated, and photochemically activated covalent bonds. The thermally activated covalent bonds are formed when the compound is heated, while the photochemically activated covalent bonds are formed when the compound is exposed to light. The covalent bonds formed by this compound are strong and can be used to form stable compounds with a variety of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness, improved memory, and improved learning. In addition, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage of using this compound is that it is a stable compound that can be used in a variety of experiments, including those involving the synthesis of polymers and the development of new materials. Another advantage is that this compound is relatively inexpensive and easy to obtain. However, this compound is sensitive to light and heat and can decompose when exposed to these conditions. In addition, this compound is a relatively small molecule, which can make it difficult to detect in some experiments.

Future Directions

The potential applications of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in scientific research and development are vast. This compound can be used in the synthesis of a variety of compounds, including those with potential therapeutic applications. In addition, this compound can be used to create new materials and polymers for drug delivery and medical device development. Furthermore, this compound can be used in the study of the biochemical and physiological effects of its inhibition of the enzyme acetylcholinesterase. Finally, further research into the potential applications of this compound in the development of new materials and drug delivery systems is needed.

Scientific Research Applications

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has been studied for its potential applications in biochemistry, chemical synthesis, and drug development. This compound has been used in the synthesis of a variety of compounds, including compounds with potential therapeutic applications. This compound has also been used in the synthesis of polymers and in the development of new materials. In addition, this compound has been studied for its potential use in the synthesis of polymers for drug delivery and in the development of new materials for medical devices.

Properties

IUPAC Name

2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-5-7(11(14)15)3-4-9(8)16-6/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJIBMNZMWTEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163316
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-74-3
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

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